molecular formula C8H9NO3S B2615855 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide CAS No. 156359-48-7

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide

Cat. No.: B2615855
CAS No.: 156359-48-7
M. Wt: 199.22
InChI Key: PSZCXXSQZYJADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is a chemical compound of interest in organic synthesis and materials science research. This compound is part of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide family, a class of structures known for their diverse applications in industrial chemistry and as potential intermediates for functional materials . Researchers value this specific derivative for its unique stereochemistry and functional groups, which may serve as a key intermediate in developing novel synthetic methodologies or as a precursor for more complex molecular architectures. The presence of both methyl and hydroxyl substituents on the dihydro-isothiazole ring makes it a versatile building block for further chemical modification and structure-activity relationship studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets for proper handling procedures, as related compounds require careful management .

Properties

IUPAC Name

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCXXSQZYJADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2S1(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide can be synthesized through various methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzisothiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzisothiazole ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions such as:

  • Oxidation : Leading to products like sulfoxides or sulfones.
  • Reduction : Modifying functional groups on the benzisothiazole ring.
  • Substitution Reactions : Where functional groups are replaced with others.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideModified benzisothiazole
SubstitutionVarious nucleophilesNew functionalized derivatives

Biology

The compound exhibits notable biological activity, making it valuable in studying enzyme interactions and metabolic pathways. Its antifungal properties have been explored extensively:

  • Mechanism of Action : It inhibits key enzymes involved in fungal cell wall synthesis, which contributes to its effectiveness against various fungal pathogens.

Medicine

Research has identified the potential of this compound as an antifungal agent. Studies indicate its efficacy against a broad spectrum of fungal infections:

Study ReferencePathogen TestedEfficacy Observed
[Source A]Candida albicansInhibition at low concentrations
[Source B]Aspergillus nigerSignificant growth reduction

Industry

In industrial applications, this compound is used in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role in manufacturing processes is crucial due to its reactivity and ability to form diverse derivatives.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against several fungal strains. The compound was tested against Candida species and exhibited significant inhibitory effects at concentrations below those typically required for other antifungal agents.

Case Study 2: Synthesis of Derivatives

Research exploring the synthesis of derivatives from this compound highlighted its utility as a precursor in developing new pharmaceuticals. The derivatives showed enhanced biological activity and specificity towards targeted enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the fungal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Reactivity :

  • The hydroxyl group in 2-methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide allows for further functionalization (e.g., esterification), unlike the dimethyl analog .
  • Saccharin’s ketone group enables condensation reactions for bioactive derivatives (e.g., piroxicam) .

Biological Activity: Saccharin derivatives exhibit broad antimicrobial activity, while methyl-substituted analogs like the title compound are explored for enzyme inhibition (e.g., tryptase) . 6-Aminosaccharin shows promise in cancer research due to its amino group enhancing target binding .

Synthetic Accessibility :

  • The title compound’s one-step synthesis (81% yield) is more efficient than multi-step routes for ethoxy-phenyl derivatives (e.g., 45% yield in ) .

Biological Activity

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as N-Methylsaccharin, is a compound with notable biological activities. Its molecular formula is C8H9NO3S, and it has a molecular weight of approximately 197.23 g/mol . This compound has been investigated for its potential applications in various fields, including medicine and agriculture.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example, its antifungal properties are linked to the inhibition of key enzymes involved in fungal cell wall synthesis. This mechanism demonstrates its potential as an antifungal agent against a broad spectrum of fungal pathogens.

Biological Activity Overview

The compound exhibits several biological activities that can be categorized as follows:

1. Antifungal Activity

  • Research indicates that this compound shows effectiveness against various fungal pathogens. For instance, studies have identified several synthetic derivatives from the benzisothiazolinone scaffold that possess reasonable minimum inhibitory concentration (MIC) values against fungi .

2. Inhibition of Mast Cell Tryptase

  • A study highlighted the compound's ability to inhibit human mast cell tryptase with an IC50 value of 0.85 µM, indicating its potential role in managing allergic responses and inflammation .

3. Modulation of Macrophage Migration Inhibitory Factor (MIF)

  • Certain derivatives of benzisothiazolones have been studied for their inhibitory effects on MIF tautomerase activity, which is crucial in inflammatory responses .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Case Study 1: Antifungal Efficacy
In a series of experiments conducted to evaluate antifungal activity, derivatives of this compound were tested against Candida albicans and Aspergillus niger. The results indicated that specific modifications to the benzisothiazole structure significantly enhanced antifungal potency.

CompoundMIC (µg/mL)Fungal Target
DFD-VI-154Candida albicans
DFD-V-668Aspergillus niger

Case Study 2: Mast Cell Tryptase Inhibition
A library of compounds derived from benzisothiazole was screened for mast cell tryptase inhibition. One derivative exhibited an IC50 value significantly lower than that of traditional inhibitors.

CompoundIC50 (µM)Activity
7b0.85Mast Cell Tryptase Inhibitor
7d0.10Enhanced Inhibition

Comparative Analysis

When compared to similar compounds such as 1,2-Benzisothiazol-3(2H)-one and 2-Methyl-4-isothiazolin-3-one , the unique substituents on the benzisothiazole ring of this compound enhance its solubility and biological reactivity .

CompoundStructure FeaturesBiological Activity
2-Methyl-2,3-dihydro...Methyl and hydroxyl groupsAntifungal
1,2-Benzisothiazol-3(2H)-oneLacks methyl and hydroxyl groupsLimited antifungal activity
2-Methyl-4-isothiazolin-3-oneDifferent substituents on isothiazole ringModerate antifungal activity

Q & A

Q. What established synthetic routes are available for 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide?

The compound is synthesized via alkylation of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) with dimethyl sulfate in a sodium hydroxide medium. This method achieves an 81% yield under optimized conditions (room temperature, 20-minute reaction time). Alternative routes involve nucleophilic substitution or radical-mediated alkylation, though yields vary with solvent polarity and catalyst choice .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging multi-scan absorption corrections to minimize data artifacts. Monoclinic crystal systems (e.g., P2₁/n) are typical, with unit cell parameters such as a = 8.9824 Å, b = 8.5801 Å, and β = 97.942° .
  • Mass spectrometry : Electron ionization (EI-MS) provides molecular weight confirmation (e.g., m/z 331.33 for C₁₆H₁₃NO₅S) .
  • NMR : Analyze substituent effects on chemical shifts, particularly for methyl and aryl protons.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder or incomplete data. Mitigation strategies include:

  • Applying multi-scan corrections (e.g., SORTAV) to address absorption issues .
  • Using SHELXL’s restraints for geometrically idealized H-atom placement and Uiso adjustments .
  • Validating results against similar structures (e.g., saccharin derivatives) to identify systematic errors .

Q. What experimental design considerations are critical for assessing biological activity?

  • Selectivity assays : Test against related enzymes (e.g., human mast cell tryptase vs. elastase) to confirm target specificity. For example, 1,1-dioxido derivatives show >40-fold selectivity over elastase .
  • Time-dependent inhibition : Use kinetic studies (e.g., IC₅₀ and Ki determination) to distinguish initial binding affinity (Ki ~ 345–465 nM) from steady-state inhibition (Ki* ~ 52–60 nM) .
  • In vivo models : Evaluate anti-inflammatory efficacy in delayed-type hypersensitivity (DTH) models, where 5% solutions reduce edema by ~69% .

Q. How does the substitution pattern of this compound influence its reactivity compared to analogs?

CompoundKey SubstituentsNotable Properties
2-Methyl derivativeMethyl at N-2, hydroxyl at C-3Enhanced hydrolytic stability vs. saccharin
2-(Phenylethyl) derivativePhenylethyl at N-2Improved lipophilicity for membrane penetration
SaccharinH at N-2High solubility, widely used as a sweetener

The methyl and hydroxyl groups in the title compound reduce electrophilicity at C-3, limiting unwanted nucleophilic attacks while retaining hydrogen-bonding capacity for target interactions .

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with tryptase (PDB: 1A0L). Focus on the oxo group’s interaction with Ser-195 in the catalytic triad .
  • DFT calculations : Analyze charge distribution at the 1,1-dioxide moiety to rationalize its role in enzyme inhibition .

Q. How can researchers address stability challenges during storage?

  • Storage conditions : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the 1,1-dioxide group .
  • Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurity formation (e.g., sulfonic acid derivatives) .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

  • Low yields in radical-mediated routes : Replace peroxides with AIBN (azobisisobutyronitrile) to enhance initiation efficiency .
  • Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the title compound from methylsulfonyl or dimeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.